2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid
Description
Properties
IUPAC Name |
2-phenacylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-12(10-5-2-1-3-6-10)9-19-13-11(14(17)18)7-4-8-15-13/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMABNIGSEYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365894 | |
| Record name | 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142221-23-6 | |
| Record name | 2-[(2-Oxo-2-phenylethyl)sulfanyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The thiol group (-SH) of 2-mercaptonicotinic acid acts as a nucleophile, displacing bromide from phenacyl bromide in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile). A base such as potassium carbonate or triethylamine is required to deprotonate the thiol and drive the reaction forward.
Optimization Parameters
Table 1: Comparative Yields Under Varied Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 80 | 8 | 78 |
| EtN | DMF | 60 | 6 | 92 |
| NaH | MeCN | 70 | 7 | 68 |
Oxidation of 2-[(2-Phenylethyl)thio]nicotinic Acid
An alternative pathway involves oxidizing the ethyl group in 2-[(2-phenylethyl)thio]nicotinic acid (CAS 496775-95-2) to a ketone.
Oxidizing Agents and Efficiency
-
KMnO/AcOH : Oxidizes the benzylic position selectively but requires strict temperature control (0–5°C) to prevent over-oxidation.
-
Dess-Martin Periodinane : Offers milder conditions (room temperature, 2 hours) with 89% yield.
Challenges in Oxidation
-
Byproduct Formation : Over-oxidation to carboxylic acids occurs with strong oxidants like CrO.
-
Solvent Compatibility : Dichloromethane or ethyl acetate is preferred to stabilize the ketone product.
Palladium-Catalyzed Cross-Coupling
Arylthiolation via Pd-catalyzed cross-coupling provides a modular approach, particularly for derivatives with sensitive functional groups.
Catalytic System and Substrates
Using Pd(OAc)/Xantphos as the catalyst, 2-bromonicotinic acid reacts with 2-mercaptoacetophenone under inert conditions.
Key Advantages
Table 2: Pd-Catalyzed Reaction Optimization
| Pd Source | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc) | Xantphos | 80 | 88 |
| PdCl | BINAP | 100 | 72 |
| Pd(PPh) | DPPF | 60 | 65 |
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported synthesis enables rapid purification and scalability, particularly for pharmaceutical applications.
Resin Functionalization
Wang resin-bound nicotinic acid undergoes sequential thiol-alkylation with phenacyl bromide, followed by cleavage with trifluoroacetic acid.
Yield and Purity
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity
- Recent studies have demonstrated that 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid exhibits significant antimicrobial properties against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro tests showed an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against E. coli, indicating promising potential as an antibacterial agent .
- Antioxidant Properties
-
Inhibition of Enzymatic Activity
- Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. Further investigation into its mechanism of action is ongoing, with molecular docking studies revealing promising interactions with target proteins .
Agricultural Applications
- Herbicide Antidote
Materials Science
- Synthesis of Novel Polymers
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities by binding to active sites or allosteric sites, thereby affecting metabolic processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nicotinic Acid Derivatives
Structural and Electronic Differences
- Thioether vs.
- Ketone Functionality : The 2-oxo group distinguishes it from hydroxylated analogs (e.g., 5-(2-formylphenyl)-2-hydroxyisonicotinic acid ), which may form hydrogen bonds more readily but are prone to metabolic glucuronidation.
- Aromatic Substitution : The phenyl group in the 2-oxo-2-phenylethyl side chain provides π-π stacking interactions, contrasting with aliphatic chains in compounds like [(2-oxo-2-piperidin-1-ylethyl)thio]acetic acid , which prioritize solubility over aromatic interactions.
Biological Activity
2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thioether linkage and a nicotinic acid moiety, which contribute to its biological activity. The presence of the phenyl group and the keto function enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For instance, studies have shown that thiosemicarbazones related to this compound can induce cell death in various bacterial strains by disrupting mitochondrial functions and depleting cellular thiols .
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to this compound. Notably, thiosemicarbazone derivatives have demonstrated cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer) cells. These compounds induce apoptosis and exhibit selective toxicity towards cancer cells while sparing normal cells .
The mechanism of action for this compound involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Case Studies
- Anticancer Effects in K562 Cells : A study demonstrated that thiosemicarbazone derivatives based on acetophenone induced apoptosis in K562 cells through mitochondrial pathways. The compounds exhibited a bell-shaped dose-response curve, indicating varying levels of effectiveness based on concentration .
- Selectivity Against Cancer Cells : In vitro studies revealed that certain derivatives displayed lower toxicity towards peripheral blood mononuclear cells compared to K562 cells, suggesting a selective anticancer effect.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Target Cells/Organisms | Mechanism |
|---|---|---|---|
| Antimicrobial | Moderate to High | Various bacteria | Disruption of mitochondrial function |
| Anticancer | High | K562, DU145 | Induction of apoptosis |
| Enzyme Inhibition | Variable | Various enzymes | Competitive inhibition |
Q & A
Q. How to design mechanistic studies for biological activity?
- Methodological Answer : Employ enzyme inhibition assays (e.g., IC₅₀ determination) and cellular uptake studies using fluorescent tagging. For example, meta-analyses of nicotinic acid derivatives () recommend dose-response curves and RNA-seq to identify pathways affected by the carboxyl and thioether moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
